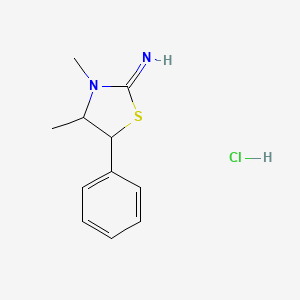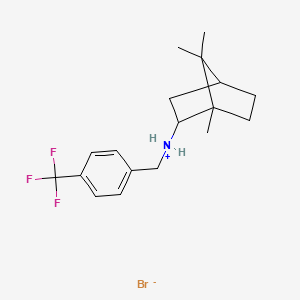
(+-)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a bornanamine structure. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide typically involves multiple steps, starting with the preparation of the bornanamine core. This is followed by the introduction of the p-(trifluoromethyl)benzyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or bornanamine moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to specific biochemical effects. The compound may modulate various signaling pathways, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrochloride: Similar structure but different counterion, which may affect its solubility and stability.
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine sulfate: Another variant with a different counterion, influencing its physicochemical properties.
Uniqueness
The uniqueness of (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
24629-63-8 |
|---|---|
分子式 |
C18H25BrF3N |
分子量 |
392.3 g/mol |
IUPAC名 |
[4-(trifluoromethyl)phenyl]methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide |
InChI |
InChI=1S/C18H24F3N.BrH/c1-16(2)14-8-9-17(16,3)15(10-14)22-11-12-4-6-13(7-5-12)18(19,20)21;/h4-7,14-15,22H,8-11H2,1-3H3;1H |
InChIキー |
RNFNVNMDZGMIQT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)C(F)(F)F)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


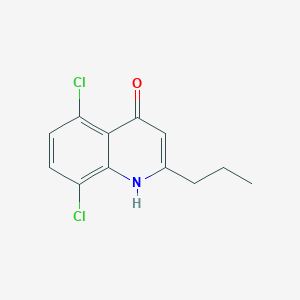
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
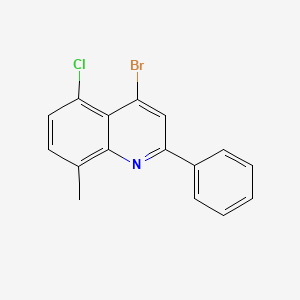
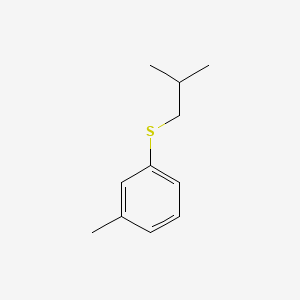
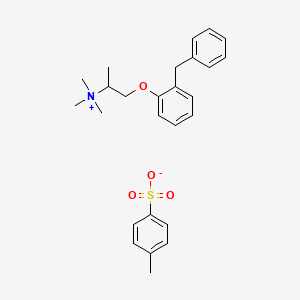
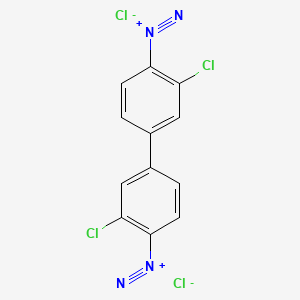


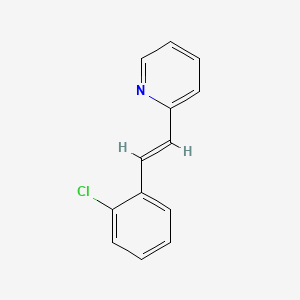
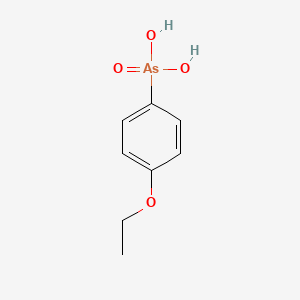
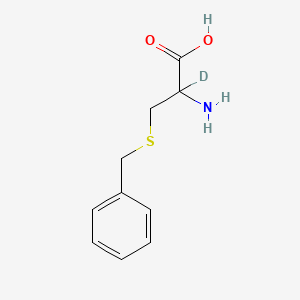
![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
